

# Physicochemical & Synthetic Profiling of 2-Chloro-7-fluoro-1,5-naphthyridine

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## Compound of Interest

Compound Name: 2-Chloro-7-fluoro-1,5-naphthyridine

CAS No.: 1378470-92-8

Cat. No.: B2540016

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## Executive Summary

In the landscape of modern medicinal chemistry, **2-Chloro-7-fluoro-1,5-naphthyridine** (CAS: 1378470-92-8) represents a high-value "privileged scaffold." Its utility stems not merely from its structural rigidity, which mimics the naphthalene core while improving water solubility and hydrogen-bonding potential, but from its orthogonal reactivity profile.

The presence of two distinct halogen atoms—chlorine at position 2 and fluorine at position 7—on a symmetric diazanaphthalene core allows for highly selective, sequential functionalization. This guide dissects the physicochemical properties that drive its behavior in biological systems and outlines the mechanistic logic for its use as a modular building block in the synthesis of kinase inhibitors (e.g., ALK5, TGF- $\beta$ ) and antibacterial agents.

## Molecular Architecture & Physicochemical Profile

The 1,5-naphthyridine core is an electron-deficient heteroaromatic system. The introduction of electron-withdrawing halogens (Cl, F) further lowers the energy of the Lowest Unoccupied

Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic attack, while simultaneously modulating lipophilicity (LogP).

### Table 1: Core Physicochemical Specifications

Property	Value	Context for Drug Design
Molecular Formula	C <sub>8</sub> H <sub>4</sub> ClFN <sub>2</sub>	Rigid, planar bicyclic system.
Molecular Weight	182.58 g/mol	Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
Calculated LogP	~2.42	Moderate lipophilicity; suggests good membrane permeability.
TPSA	25.78 Å <sup>2</sup>	Low polar surface area, conducive to CNS penetration if required.
H-Bond Acceptors	2 (N1, N5)	Critical for hinge-binding in kinase domains.
H-Bond Donors	0	Requires functionalization to introduce donor motifs.
Boiling Point	~285°C (Predicted)	High thermal stability.
Physical State	Solid	Typically off-white to pale yellow powder.
pKa	~2.5 (Conjugate acid)	Weakly basic nitrogens; protonation unlikely at physiological pH.

## Electronic Distribution & Solubility

- Dipole Moment: The 1,5-placement of nitrogens creates a balanced dipole, but the 2-Cl/7-F substitution breaks this symmetry, creating a local dipole that directs orientation in protein binding pockets.

- Solubility: Poor in neutral water (< 0.1 mg/mL). Soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in chlorinated solvents (DCM, Chloroform).

## The Core Advantage: Orthogonal Reactivity

The defining feature of this scaffold is the ability to differentiate between the two halogenated positions using different reaction mechanisms. This allows researchers to "program" the synthesis of complex libraries.

### Mechanism A: Palladium-Catalyzed Cross-Coupling (C2-Selectivity)

In Pd-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the metal into the carbon-halogen bond.

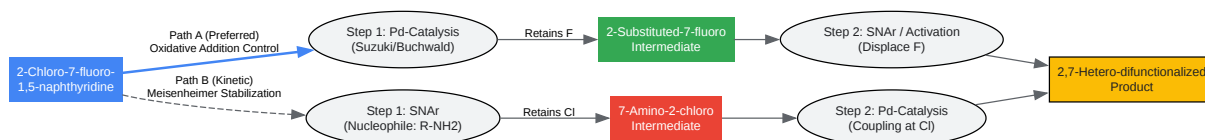
- Bond Strength: C–Cl (approx. 95 kcal/mol) < C–F (approx. 116 kcal/mol).
- Outcome: Pd(0) inserts preferentially into the C2–Cl bond. The C7–F bond remains inert under standard conditions (up to 100°C), serving as a protected handle for later steps.

### Mechanism B: Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) (C7-Selectivity)

In S<sub>N</sub>Ar reactions, the rate-determining step is the nucleophilic attack on the aromatic ring to form the Meisenheimer complex.

- Electronic Effect: The highly electronegative Fluorine at C7 stabilizes the anionic intermediate more effectively than Chlorine.
- Outcome: Strong nucleophiles (alkoxides, amines) will attack the C7–F position preferentially over the C2–Cl position, provided the reaction is kinetically controlled.

## Visualization: Reactivity Decision Tree



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Figure 1: Logical workflow for orthogonal functionalization. Path A is generally more robust for library generation.

## Experimental Protocols

### Protocol A: Selective C2-Arylation (Suzuki-Miyaura)

Objective: To introduce an aryl group at C2 while preserving the C7-Fluorine.

- Reagents:
  - Substrate: **2-Chloro-7-fluoro-1,5-naphthyridine** (1.0 eq)[1]
  - Boronic Acid: Aryl-B(OH)<sub>2</sub> (1.1 eq)
  - Catalyst: Pd(dppf)Cl<sub>2</sub>·DCM (0.05 eq) or Pd(PPh<sub>3</sub>)<sub>4</sub> (0.05 eq)
  - Base: K<sub>2</sub>CO<sub>3</sub> (2.0 eq) or Cs<sub>2</sub>CO<sub>3</sub> (for dry conditions)
  - Solvent: 1,4-Dioxane/Water (4:1)
- Procedure:
  - Charge a reaction vial with substrate, boronic acid, and base.
  - Degas solvent stream with Nitrogen for 10 minutes.
  - Add Pd catalyst and seal the vial.

- Heat to 80–90°C for 4–12 hours. Note: Do not exceed 100°C to minimize risk of F-displacement or hydrolysis.
- Monitor via LC-MS (Target Mass = MW<sub>sub</sub> + MW<sub>aryl</sub> - HCl).
- Workup: Dilute with EtOAc, wash with brine, dry over Na<sub>2</sub>SO<sub>4</sub>. Purify via flash chromatography (Hexane/EtOAc).

## Protocol B: C7-Amination via SNAr

Objective: To displace the C7-Fluorine with a secondary amine.

- Reagents:
  - Substrate: **2-Chloro-7-fluoro-1,5-naphthyridine** (or product from Protocol A).
  - Nucleophile: Morpholine, Piperazine, or primary amine (1.2–2.0 eq).
  - Base: DIPEA (3.0 eq) or K<sub>2</sub>CO<sub>3</sub>.
  - Solvent: DMF or DMSO (anhydrous).
- Procedure:
  - Dissolve substrate in DMF (0.2 M concentration).
  - Add base and amine.<sup>[2]</sup>
  - Heat to 100–120°C. Note: The naphthyridine ring is electron-deficient enough that extreme temperatures (>150°C) are rarely needed and may cause decomposition.
  - Reaction typically completes in 2–6 hours.
- Validation: The disappearance of the <sup>19</sup>F NMR signal (or shift) is a definitive confirmation of substitution.

## Medicinal Chemistry Applications

### Bioisosterism & Metabolic Stability

The 1,5-naphthyridine core acts as a bioisostere for quinoline and isoquinoline, often improving solubility due to the extra nitrogen.

- **Metabolic Blocking:** If the C7-F is retained (not displaced), it serves as a metabolic blocker, preventing oxidative metabolism at the otherwise reactive C7 position.
- **Kinase Binding:** The N1 and N5 nitrogens can accept hydrogen bonds from the hinge region of kinases. Derivatives of this scaffold have shown potency against ALK5 (TGF- $\beta$  type I receptor) and p38 MAP kinase [1].

## Antibacterial Activity

Naphthyridine derivatives (specifically 1,5- and 1,8-isomers) are historical scaffolds for DNA gyrase inhibitors (related to fluoroquinolones). The 2-Cl-7-F variant allows for the synthesis of novel hybrids that can overcome resistance mechanisms associated with traditional quinolones [2].

## Safety & Handling (GHS)

- Signal Word: Warning
- Hazard Statements:
  - H302: Harmful if swallowed.
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- Storage: Store at 2–8°C (Refrigerate). Keep under inert atmosphere (Argon) for long-term stability to prevent hydrolysis of the C-Cl bond.

## References

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. *Molecules*, 2020.

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## Sources

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- [2. chemscene.com \[chemscene.com\]](#)
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